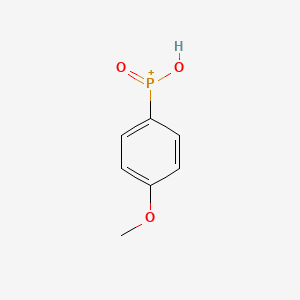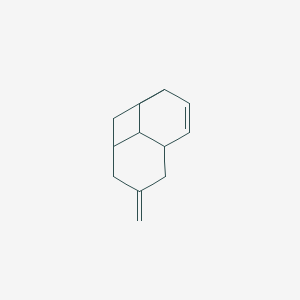
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- is a chemical compound with the molecular formula C12H16 It is a derivative of naphthalene, characterized by its unique structure that includes multiple rings and a methylene group
Vorbereitungsmethoden
The synthesis of 2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and molecular interactions . In biology, it may be used to investigate the effects of specific structural features on biological activity. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Industrial applications include its use as an intermediate in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism by which 2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- can be compared with other similar compounds such as γ-Eudesmol and δ-Cadinol . These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Eigenschaften
CAS-Nummer |
55794-98-4 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
6-methylidenetricyclo[5.3.1.04,9]undec-2-ene |
InChI |
InChI=1S/C12H16/c1-8-4-10-3-2-9-5-11(8)7-12(10)6-9/h2-3,9-12H,1,4-7H2 |
InChI-Schlüssel |
KDZSEHUJKVRABW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2C=CC3CC2CC1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


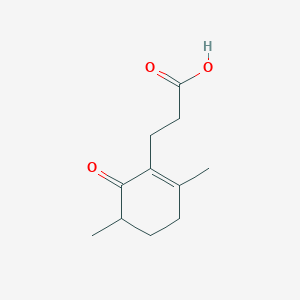
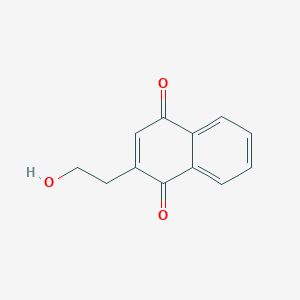
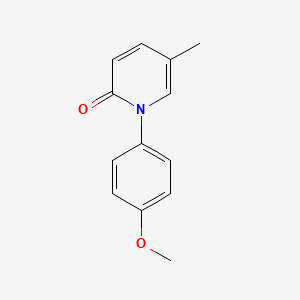
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

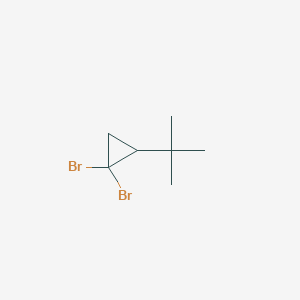
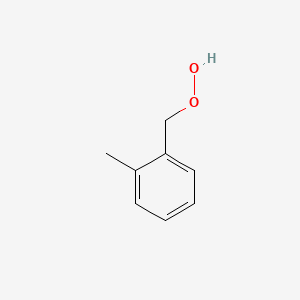
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
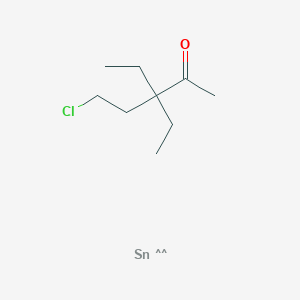
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
